REACTION_SMILES
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[C:20]([O-:21])(=[O:22])[CH3:23].[C:25]([O-:26])(=[O:27])[CH3:28].[CH3:1][N:2]([CH2:3][C:4]([CH2:5][NH2:6])([CH3:7])[CH3:8])[CH3:9].[Cu+2:24].[OH:10][C:11](=[O:12])[CH:13]=[CH2:14].[P:15](=[O:16])([OH:17])([OH:18])[OH:19]>>[CH3:1][N:2]([CH2:3][C:4]([CH2:5][NH:6][C:11](=[O:10])[CH:13]=[CH2:14])([CH3:7])[CH3:8])[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CC(C)(C)CN
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
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|
Type
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product
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Smiles
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C=CC(=O)NCC(C)(C)CN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |